Bis(tert-butylamino)chloro-s-triazine

Description

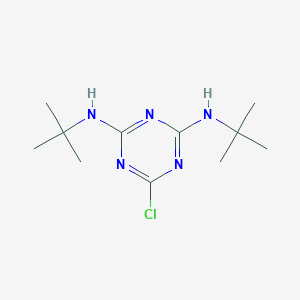

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLPSNTXOGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192721 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39605-42-0 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(tert-butylamino)chloro-s-triazine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth examination of the fundamental properties, synthesis, characterization, and handling of Bis(tert-butylamino)chloro-s-triazine. This symmetrical triazine derivative, formally known as N,N'-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine, is a key synthetic intermediate and a notable impurity in the production of the widely used herbicide, Terbuthylazine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of this compound's behavior and characteristics. We will delve into its core physicochemical properties, detail a robust synthetic protocol, explore its reactivity, and outline methods for its analytical determination.

Introduction and Scientific Context

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1] The electron-deficient nature of the triazine core, resulting from its three nitrogen atoms, makes it susceptible to controlled, sequential nucleophilic aromatic substitution (SNAr).[2][3] This predictable reactivity allows for the precise installation of various functional groups, leading to a vast library of derivatives with diverse applications.[4]

This compound (CAS No. 39605-42-0) is a disubstituted chlorotriazine that serves as a crucial case study in the reactivity of this heterocyclic system. Its primary significance in the scientific literature is as a direct precursor and known impurity in the synthesis of Terbuthylazine, a selective herbicide.[5] Understanding the formation, properties, and detection of this compound is therefore critical for quality control in agrochemical production and for environmental analysis. While not directly implicated in drug development, the synthetic principles and characterization techniques discussed herein are broadly applicable to the synthesis of other biologically active triazine derivatives.[6][7]

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[5] Its structure is characterized by a central 1,3,5-triazine ring substituted with one chlorine atom and two bulky tert-butylamino groups.

| Property | Value | Reference(s) |

| IUPAC Name | N,N'-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | [5] |

| Synonyms | 2,4-Bis(tert-butylamino)-6-chloro-s-triazine, Terbuthylazine Impurity 1 | [5] |

| CAS Number | 39605-42-0 | [5] |

| Molecular Formula | C₁₁H₂₀ClN₅ | [5] |

| Molecular Weight | 257.76 g/mol | [5] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 189-191 °C | [5] |

| Boiling Point | 385.9 ± 25.0 °C (Predicted) | [5] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Dichloromethane and DMSO | [5] |

| Stability | Hygroscopic | [5] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a classic example of the temperature-controlled sequential nucleophilic aromatic substitution on a cyanuric chloride core. The differential reactivity of the three chlorine atoms on cyanuric chloride allows for a stepwise and controlled reaction.[4]

Underlying Principles of Reactivity

The reactivity of cyanuric chloride is governed by the progressive deactivation of the triazine ring with each nucleophilic substitution. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The introduction of an electron-donating amino group decreases the electrophilicity of the remaining carbon atoms, necessitating a higher temperature (typically room temperature) for the second substitution. The final chlorine atom requires more forcing conditions, such as elevated temperatures, for substitution.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from cyanuric chloride and tert-butylamine.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

tert-Butylamine

-

Acetone

-

Sodium Bicarbonate (NaHCO₃)

-

Water

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Preparation of the Cyanuric Chloride Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 equivalent) in acetone. Cool the resulting solution to 0-5 °C in an ice bath.

-

First Nucleophilic Substitution: Slowly add a solution of tert-butylamine (1.0 equivalent) in acetone to the cyanuric chloride solution while maintaining the temperature at 0-5 °C. Stir the reaction mixture vigorously for 1-2 hours at this temperature.

-

Second Nucleophilic Substitution: After the first substitution is complete (can be monitored by TLC), slowly add a second equivalent of tert-butylamine to the reaction mixture. Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

-

Work-up and Isolation: Add a solution of sodium bicarbonate (2.0 equivalents) in water to neutralize the HCl formed during the reaction. A white precipitate of this compound will form. Filter the precipitate, wash with copious amounts of water, and dry under vacuum to yield the final product.

Reaction Pathway Diagram

Caption: Synthesis of this compound.

Characterization and Analytical Methods

A comprehensive characterization of this compound is essential for its identification and quality control, particularly when it is an impurity in commercial products.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the eighteen equivalent protons of the two tert-butyl groups. A broad singlet corresponding to the N-H protons may also be observed. The exact chemical shift will depend on the solvent used. For similar amino-substituted triazines, the tert-butyl protons typically appear around 1.4-1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as signals for the carbon atoms of the triazine ring. The carbon attached to the chlorine will be the most downfield of the triazine carbons. For related compounds, the triazine carbons appear in the range of 160-175 ppm.[8][9][10]

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 258.76. Fragmentation may involve the loss of the tert-butyl groups or other characteristic cleavages of the triazine ring.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3400-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2960 cm⁻¹), and C=N stretching of the triazine ring (around 1550-1600 cm⁻¹).[8][13]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound, especially in the context of its detection as an impurity in Terbuthylazine.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. For example, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water.[11]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength of approximately 220-230 nm.[11][14]

-

Retention Time: The retention time will be specific to the exact conditions but will be distinct from Terbuthylazine and other related impurities.

This method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard analytical guidelines.

Reactivity and Stability

The reactivity of this compound is dominated by the remaining chlorine atom. It can undergo a further nucleophilic aromatic substitution reaction, although this requires more forcing conditions (e.g., higher temperatures) than the first two substitutions on cyanuric chloride. This allows for the synthesis of trisubstituted triazines with a third, different nucleophile.

The compound is reported to be hygroscopic and should be stored under an inert atmosphere in a refrigerator.[5] The triazine ring itself is generally stable, but hydrolysis can occur under strongly acidic or basic conditions, which would lead to the replacement of the chlorine atom with a hydroxyl group.

Safety and Handling

As a chlorinated organic compound and a derivative of a herbicide, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture due to its hygroscopic nature.[5]

Conclusion

This compound is a fundamentally important molecule for understanding the chemistry of s-triazines. Its synthesis showcases the principles of controlled, sequential nucleophilic aromatic substitution, a cornerstone of heterocyclic chemistry. While its primary role is as an intermediate and impurity in the agrochemical industry, the methodologies for its synthesis, characterization, and analysis are broadly applicable to the development of novel triazine-based compounds for a variety of scientific applications. This guide provides a solid foundation for researchers and scientists working with this and related compounds.

References

- Sobhanzadeh, E., et al. (2012). Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. Asian Journal of Chemistry, 24(11), 4831-4834.

- Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277.

- Banoub, J. H., & Gentil, E. (1993). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Mass Spectrometry, 28(1), 22-29.

- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Analytical method development of Bromacil + Terbuthylazine pesticide (combination)

- Request PDF. (n.d.). Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil.

- BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.

- BenchChem. (2025). mechanism of nucleophilic substitution on dichloro-s-triazines.

- Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.

- El-Faham, A., Sharma, A., & Farooq, M., et al. (2020).

- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.

-

PubChem. (n.d.). N-tert-Butyl-6-chloro-N'-methyl-[5][14]triazine-2,4-diamine.

- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.

- ResearchGate. (2017). The reaction of cyanuric chloride with tertiary amines?.

- Tropical Journal of Pharmaceutical and Life Sciences. (n.d.).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-.

- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 13C NMR spectrum.

- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-.

- Sigma-Aldrich. (n.d.). 6-Chloro-2,4-diamino-1,3,5-triazine- 13 C 3.

- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.

- UT Southwestern Medical Center. (n.d.).

- ResearchGate. (n.d.). 13 C-NMR of (R,R)-N,N-bis(3,5-di-tert-butyl-salicyli- dene)-1,2-cyclohexanediamine.

- ChemicalBook. (n.d.). 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,4-diamino-6-diallylamino-1,3,5-triazine(91-77-0) 1 h nmr.

- Abass, K., et al. (2021). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current Drug Metabolism, 22(8), 646-663.

- Fisher Scientific. (2024).

- ChemicalBook. (2025).

- New Jersey Department of Environmental Protection (NJDEP). (n.d.). TRIAZINES.

- ResearchGate. (n.d.).

-

PubChem. (n.d.). N-tert-Butyl-6-chloro-N'-methyl-[5][14]triazine-2,4-diamine.

- MDPI. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. oaji.net [oaji.net]

- 4. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- [webbook.nist.gov]

- 11. ijariit.com [ijariit.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-DIAMINO-6-DIETHYLAMINO-1,3,5-TRIAZINE(2073-31-6) 13C NMR spectrum [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Bis(tert-butylamino)chloro-s-triazine from Cyanuric Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2-chloro-4,6-bis(tert-butylamino)-1,3,5-triazine. We will delve into the underlying reaction mechanisms, present a detailed experimental protocol, discuss process optimization, and outline critical safety considerations. The information is grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Substituted Triazines

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in various fields, from agriculture to medicinal chemistry.[1][2] Its derivatives are known for a wide range of biological activities and are pivotal in the production of herbicides, dyes, and polymers.[1][3] The parent compound for many of these syntheses is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3]

The remarkable utility of cyanuric chloride stems from the high reactivity of its chlorine atoms toward nucleophilic substitution.[4][5] Critically, the reactivity of the three chlorine atoms is temperature-dependent, allowing for their sequential and controlled replacement.[1][6][7] This unique property enables the precise construction of mono-, di-, and tri-substituted triazine derivatives with diverse functionalities. This guide focuses on the synthesis of 2-chloro-4,6-bis(tert-butylamino)-1,3,5-triazine, a common intermediate and a member of a class of compounds used as herbicides.[8]

The Reaction Mechanism: A Stepwise Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring, with its three electron-withdrawing nitrogen atoms, renders the ring's carbon atoms highly electrophilic and susceptible to attack by nucleophiles like tert-butylamine.[4][6]

The substitution occurs in a stepwise manner:

-

First Substitution: The initial reaction of cyanuric chloride with one equivalent of tert-butylamine is rapid and highly exothermic, typically conducted at low temperatures (0–5 °C) to ensure mono-substitution.[1][5][6]

-

Second Substitution: The introduction of the first electron-donating amino group deactivates the triazine ring, making the subsequent substitution of the second chlorine atom more difficult.[6] Consequently, more forcing conditions, such as elevated temperatures (room temperature or higher), are required to drive the reaction to completion.[5][7][9]

-

Third Substitution: The final chlorine atom is even less reactive and typically requires reflux temperatures for substitution.[1][5]

This temperature-controlled selectivity is the key to isolating the desired di-substituted product. A base is used throughout the reaction to neutralize the hydrochloric acid (HCl) generated during each substitution step.[10]

Caption: Reaction mechanism for the synthesis of Bis(tert-butylamino)chloro-s-triazine.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the mono-substituted intermediate followed by the synthesis of the final di-substituted product.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Cyanuric Chloride (>98%) | Three-neck round-bottom flask |

| tert-Butylamine (>99%) | Magnetic stirrer and stir bar |

| Acetone (Anhydrous) | Dropping funnel |

| Sodium Bicarbonate (NaHCO₃) | Ice-water bath |

| Dichloromethane (DCM) | Thermometer / Temperature probe |

| Anhydrous Magnesium Sulfate (MgSO₄) | Buchner funnel and filter flask |

| Deionized Water | Rotary evaporator |

| Crushed Ice | Standard laboratory glassware |

Stage 1: Synthesis of 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Dissolution: Charge the flask with cyanuric chloride (18.4 g, 0.1 mol) and dissolve it in 200 mL of acetone.[11][12]

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining this low temperature is crucial to prevent di-substitution.[1][6]

-

Nucleophile Addition: In a separate beaker, prepare a solution of tert-butylamine (7.3 g, 0.1 mol) in 50 mL of acetone. Add this solution to the dropping funnel.

-

Controlled Reaction: Add the tert-butylamine solution dropwise to the cyanuric chloride solution over approximately 1 hour. Ensure the internal temperature does not exceed 5 °C.

-

Base Addition: Simultaneously, prepare a solution of sodium bicarbonate (8.4 g, 0.1 mol) in 100 mL of water. Add this solution dropwise to maintain the reaction pH between 5-7, neutralizing the HCl formed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: Pour the reaction mixture into 500 g of crushed ice with vigorous stirring. A white precipitate of the mono-substituted product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any salts.

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Stage 2: Synthesis of 2-Chloro-4,6-bis(tert-butylamino)-1,3,5-triazine

-

Reaction Setup: In the same setup as Stage 1, dissolve the dried 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (0.1 mol theoretical) in 200 mL of acetone.

-

Temperature Adjustment: Allow the solution to warm to room temperature.

-

Second Nucleophile Addition: Add a solution of tert-butylamine (7.3 g, 0.1 mol) in 50 mL of acetone dropwise over 30 minutes.

-

Base Addition: Add a solution of sodium bicarbonate (8.4 g, 0.1 mol) in 100 mL of water dropwise.

-

Heating: After the addition is complete, gently heat the reaction mixture to 40-50 °C and maintain this temperature for 4-6 hours, with continuous stirring.[13] A higher temperature is necessary to drive the second substitution.[6][9]

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 500 g of crushed ice. Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the solid with copious amounts of deionized water. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol-water.

-

Drying: Dry the final product, 2-chloro-4,6-bis(tert-butylamino)-1,3,5-triazine, under vacuum to a constant weight.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 3. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 4. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines - Google Patents [patents.google.com]

- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. troindia.in [troindia.in]

- 12. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

An In-depth Technical Guide on Bis(tert-butylamino)chloro-s-triazine (CAS: 39605-42-0)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of Bis(tert-butylamino)chloro-s-triazine, a pivotal chemical intermediate. The document details its fundamental physicochemical properties, synthesis protocols, reactivity patterns, and significant applications, particularly in the realm of synthetic chemistry. The aim is to furnish researchers and drug development professionals with authoritative and practical insights to leverage this compound's synthetic potential safely and effectively.

Introduction: Strategic Value of Substituted s-Triazines

Substituted s-triazines represent a critical class of nitrogen-containing heterocyclic compounds. Their inherent chemical versatility, stemming from the sequential and regioselective reactivity of the chlorine atoms on the triazine ring, has established them as foundational building blocks in diverse scientific fields. This compound (CAS: 39605-42-0), also known as N2,N4-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine, is a prominent member of this family.[1][2] The presence of two bulky tert-butylamino groups imparts unique steric and electronic properties, influencing its reactivity and making it a valuable precursor for the synthesis of complex molecular architectures. Its applications span from being an impurity of the selective herbicide Terbuthylazine to a versatile intermediate in the creation of novel compounds.[1]

Core Physicochemical & Spectroscopic Data

A precise understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value |

| CAS Number | 39605-42-0[1] |

| Molecular Formula | C11H20ClN5[1] |

| Molecular Weight | 257.76 g/mol [1][2] |

| Appearance | White to Off-White Solid[1] |

| Melting Point | 189-191 °C[1] |

| Boiling Point (Predicted) | 385.9 ± 25.0 °C[1] |

| Density (Predicted) | 1.176 ± 0.06 g/cm³[1] |

| Solubility | Slightly soluble in Dichloromethane and DMSO.[1] |

| Stability | Hygroscopic.[1] |

Synthesis: Mechanism and Experimental Protocol

The synthesis of this compound is a classic example of nucleophilic aromatic substitution, starting from the readily available and highly reactive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Synthetic Rationale and Workflow

The synthesis involves the stepwise displacement of two chlorine atoms of cyanuric chloride by two equivalents of tert-butylamine.[1] The reaction's progression is governed by the decreasing reactivity of the triazine ring with each successive substitution. The first substitution is rapid, the second requires more forcing conditions, and the third is significantly slower, allowing for the isolation of the disubstituted product in good yield. A base, such as diisopropylethylamine (DIPEA), is typically employed to scavenge the HCl generated during the reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Materials: Cyanuric chloride, tert-Butylamine, Diisopropylethylamine (DIPEA), Acetone (or Dichloromethane), Diethyl ether, Saturated aqueous ammonium chloride.

-

Procedure:

-

To a stirred solution of tert-butylamine and DIPEA in the chosen solvent at 0 °C under an inert atmosphere, add a solution of cyanuric chloride in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 14 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, partition the mixture between diethyl ether and saturated aqueous ammonium chloride.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to yield the pure this compound.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its remaining chlorine atom, which can be displaced by a variety of nucleophiles to afford trisubstituted triazines.

General Reactivity Profile

The compound serves as a scaffold for introducing a third point of diversity. The general transformation involves a nucleophilic substitution reaction with amines, alcohols, or thiols, typically in the presence of a base.

Caption: General reactivity of this compound.

This reactivity is the foundation for creating libraries of compounds for screening in drug discovery programs and for developing new materials with tailored properties.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

-

Safety: A comprehensive Safety Data Sheet (SDS) should be consulted before use.[3]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic and should be protected from moisture.[1] A refrigerator is a suitable storage location.[1]

Conclusion

This compound is a synthetically valuable intermediate, offering a reliable platform for the construction of diverse trisubstituted triazine derivatives. Its well-defined synthesis and predictable reactivity make it an important tool for chemists in academia and industry. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Chloro-4,6-bis(tert-butylamino)-1,3,5-triazine: A Technical Guide for Drug Development Professionals

Introduction

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, planar structure and the ability to present substituents in a well-defined spatial arrangement. The stepwise, regioselective substitution of chlorides from cyanuric chloride allows for the construction of a vast library of compounds with diverse functionalities.[1][2] 2-Chloro-4,6-bis(tert-butylamino)-1,3,5-triazine is a key intermediate in this synthetic family, often serving as a precursor to more complex molecules. It is also known as an impurity of the selective herbicide Terbuthylazine, making its accurate identification crucial for quality control and regulatory compliance.[3]

This guide provides an in-depth technical overview of the essential spectroscopic methods used to confirm the structure and purity of 2-Chloro-4,6-bis(tert-butylamino)-1,3,5-triazine. As direct and complete spectral data for this specific molecule is not always aggregated in a single source, this document synthesizes data from structurally related analogs and foundational chemical principles to present a predictive and practical framework for its characterization. We will explore the expected outcomes in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal links between molecular structure and spectral output.

Molecular Structure and Predicted Spectroscopic Signatures

The structure of 2-Chloro-4,6-bis(tert-butylamino)-1,3,5-triazine features a central triazine ring symmetrically substituted with two bulky tert-butylamino groups and a single chlorine atom. This symmetry, or lack thereof, and the specific functional groups dictate the expected spectroscopic fingerprint.

-

NMR Spectroscopy: The two tert-butylamino groups are chemically equivalent, which will simplify the ¹H and ¹³C NMR spectra. The key signals will arise from the tert-butyl protons, the amine (N-H) protons, and the distinct carbon atoms of the tert-butyl groups and the triazine ring.

-

IR Spectroscopy: The molecule contains several characteristic bonds (N-H, C-N, C=N, C-Cl) and the triazine ring system, each of which has distinct vibrational modes that will appear as absorption bands in the IR spectrum.

-

Mass Spectrometry: The molecular weight and the presence of a chlorine atom will produce a distinctive pattern in the mass spectrum, characterized by a molecular ion (M+) and an isotopic peak (M+2). Fragmentation will likely involve the loss of the stable tert-butyl groups.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed to generate unambiguous data for structural confirmation. The integration of results from all three methods provides a self-validating system.

Workflow for Comprehensive Spectroscopic Analysis

The diagram below outlines the logical flow for acquiring and integrating multi-technique spectroscopic data.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To resolve the proton and carbon environments and confirm the molecular symmetry and functional groups.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Expertise & Experience: Amino-substituted triazines can exhibit poor solubility and complex NMR spectra due to restricted rotation around the C-N bonds and potential hydrogen bonding.[4] If solubility is low or signals are excessively broad in CDCl₃, using a mixture of CDCl₃ with 7% trifluoroacetic acid (TFA) or acquiring the spectrum in DMSO-d₆ at an elevated temperature (e.g., 50 °C) can disrupt intermolecular interactions and sharpen the signals.[4]

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

Obtain at least 16 scans.

-

The spectral window should be from approximately -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A sufficient number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C and the potential for quaternary carbons in the triazine ring to have long relaxation times.

-

Infrared (IR) Spectroscopy Protocol

Objective: To identify characteristic vibrational modes of the functional groups and the triazine ring.

-

Sample Preparation: No special preparation is needed for an instrument equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

-

Trustworthiness: ATR is a rapid and reliable technique for solid samples, minimizing user-dependent variability associated with older methods like KBr pellets.

-

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to achieve a good signal-to-noise ratio.

-

Perform a background scan of the clean ATR crystal before analyzing the sample.

-

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and confirm the elemental composition through isotopic patterns and fragmentation.

-

Sample Preparation: Dissolve a sub-milligram quantity of the analyte in a suitable volatile solvent like methanol or acetonitrile.

-

Acquisition (Electron Ionization - EI):

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Use a standard ionization energy of 70 eV.

-

Expertise & Experience: EI is an excellent choice for this molecule as it is relatively volatile and the resulting fragmentation can provide rich structural information.

-

-

Data Analysis:

-

Locate the molecular ion peak (M+).

-

Trustworthiness: The presence of a single chlorine atom provides a self-validating data point. Look for an M+2 peak with an intensity that is approximately 32.5% (the natural abundance ratio of ³⁷Cl to ³⁵Cl) of the M+ peak. This 3:1 ratio is a definitive signature for a monochlorinated compound.

-

Data Interpretation and Analysis

Predicted ¹H and ¹³C NMR Spectra

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl Protons | 1.4 – 1.6 | Singlet | 18H | -C(CH ₃)₃ |

| Amine Protons | 5.0 – 5.5 (broad) | Singlet | 2H | -NH - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Methyl Carbons | 29 – 31 | -C(C H₃)₃ | ||

| Quaternary Carbons | 51 – 53 | -C (CH₃)₃ | ||

| Triazine Carbons | 165 – 172 | C-Cl and C-N carbons in the triazine ring |

-

¹H NMR Rationale: The 18 protons of the two equivalent tert-butyl groups are expected to appear as a single, sharp peak due to free rotation. The N-H protons will likely be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

¹³C NMR Rationale: The spectrum is predicted to be very simple, showing only three or four distinct signals: one for the methyl carbons, one for the quaternary carbon of the tert-butyl group, and one or two signals for the carbons of the triazine ring, consistent with the molecule's symmetry. The carbon attached to chlorine will be distinct from the two carbons attached to the amino groups.

Predicted Infrared (IR) Spectrum

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3200 – 3400 | N-H Stretch | Secondary amine N-H bond |

| 2970 – 2870 | C-H Stretch (sp³) | C-H bonds of the tert-butyl groups |

| 1530 – 1600 | C=N Stretch (in-ring) | Triazine ring stretching modes[5][6] |

| 1440 – 1480 | C-H Bend | Asymmetric bending of methyl groups |

| ~1365 | C-H Bend | Symmetrical "umbrella" mode of the tert-butyl group |

| 1200 – 1300 | C-N Stretch | Amine C-N bond |

| 800 – 850 | C-Cl Stretch / Ring Mode | C-Cl bond and out-of-plane ring bending |

-

Rationale: The IR spectrum provides a quick confirmation of functional groups. The N-H stretch is a key indicator. The strong bands in the 1530-1600 cm⁻¹ region are highly characteristic of the s-triazine ring system.[5][6]

Predicted Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 259 / 261 | [M]+• Molecular Ion | The base peak corresponds to the ³⁵Cl isotope. The M+2 peak at m/z 261 will have ~1/3 the intensity, confirming one Cl atom. |

| 244 / 246 | [M - CH₃]+ | Loss of a methyl radical from a tert-butyl group. This is a common initial fragmentation for tert-butyl substituted compounds. |

| 203 / 205 | [M - C₄H₈]+• | Loss of isobutylene via McLafferty-type rearrangement. |

| 187 | [M - Cl - C₄H₉]+ | Loss of a chlorine radical followed by a tert-butyl radical. |

-

Rationale: The molecular ion's isotopic pattern is the most crucial piece of information. The primary fragmentation pathway for related triazine herbicides often involves the cleavage of the N-alkyl bonds.[7][8] The loss of a methyl group (15 Da) or a stable isobutylene molecule (56 Da) from one of the tert-butylamino substituents are highly probable fragmentation events.

Predicted Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted primary fragmentation of the analyte in EI-MS.

Conclusion

The structural confirmation of 2-Chloro-4,6-bis(tert-butylamino)-1,3,5-triazine is reliably achieved through a synergistic application of NMR, IR, and MS. While a single, comprehensive data repository for this molecule is elusive, a robust and scientifically sound characterization can be predicted based on the extensive data available for analogous s-triazine structures. The key identifiers are: a simple ¹H NMR spectrum dominated by a large singlet for the 18 tert-butyl protons; characteristic IR absorption bands for the triazine ring around 1530-1600 cm⁻¹; and a mass spectrum showing a molecular ion at m/z 259 with a definitive 3:1 isotopic peak at m/z 261. This integrated analytical approach ensures high confidence in the identity and purity of this important synthetic intermediate, underpinning the integrity of subsequent drug development and research activities.

References

-

Quesada, A., Fontecha, M. A., López, M. V., Low, J. N., & Glidewell, C. (2008). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(2)(8) rings. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 8), o463–o466. Available at: [Link]

-

ResearchGate. (n.d.). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z′ = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(8) rings. Available at: [Link]

-

El-Sayed, W. A., Ali, O. M., & Mohamed, A. M. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. Molecules, 23(11), 2976. Available at: [Link]

-

Mphahane, N., Mphahane, B., Amuhaya, E., & Tukulula, M. (2023). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2023(2), M1639. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2019). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(18), 3328. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]

-

Menicagli, R., Samaritani, S., & Colantoni, D. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(6), 2037–2053. Available at: [Link]

-

Journal of Advanced Scientific Research. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Available at: [Link]

-

Digital.CSIC. (n.d.). Chapter 3 – Structural characterization of triazines. Available at: [Link]

-

PubChem. (n.d.). 1,3,5-Triazine. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (2023). Synthesis, Characterization and Bilogical Evaluation of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Available at: [Link]

-

PubChem. (n.d.). 4-Bromobenzylamine. Available at: [Link]

-

NIST WebBook. (n.d.). S-triazine, 6-butylamino-2,4-diamino-, monohydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: a dimethoxy-triazine ligand before and after.... Available at: [Link]

-

CDC. (2003). TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. Available at: [Link]

-

Ross, M. K., & Filipov, N. M. (2009). Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels. Drug Metabolism and Disposition, 37(4), 776–786. Available at: [Link]

-

Fustinoni, S., Mercadante, R., & Polledri, E. (2018). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current Drug Metabolism, 19(11), 926–938. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bis(tert-butylaMino)chloro-s-triazine | 39605-42-0 [chemicalbook.com]

- 4. tdx.cat [tdx.cat]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bis(tert-butylamino)chloro-s-triazine in Organic Solvents

Introduction to Bis(tert-butylamino)chloro-s-triazine

This compound, with the CAS Number 39605-42-0, is a substituted s-triazine derivative.[1][2] The s-triazine core is a six-membered heterocyclic ring consisting of alternating carbon and nitrogen atoms. The properties and applications of triazine derivatives are heavily influenced by the substituents attached to this core. In this case, the presence of two bulky, non-polar tert-butylamino groups and a single chloro group dictates its chemical behavior, including its solubility in various organic solvents. This compound is noted as an impurity of Terbuthylazine, a selective herbicide.[1]

Chemical Structure:

-

Molecular Formula: C₁₁H₂₀ClN₅

-

Molecular Weight: 257.76 g/mol

-

Key Features:

-

Aromatic s-triazine ring

-

Two secondary amino groups substituted with bulky, hydrophobic tert-butyl groups

-

One reactive chlorine atom

-

The interplay between the relatively polar triazine ring and the non-polar alkyl side chains results in a molecule with moderate overall polarity. This structure suggests that its solubility will be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

Estimated Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound in a range of organic solvents is sparse in publicly accessible literature. However, by leveraging data from structurally similar triazine herbicides like terbuthylazine and atrazine, and considering the physicochemical properties of the target molecule, we can establish a reliable estimated solubility profile.

The solubility of triazine pesticides is known to be influenced by factors such as solvent polarity and temperature.[3][4] Generally, solubility in organic solvents increases with temperature. The bulky and hydrophobic tert-butyl groups in this compound are expected to enhance its solubility in non-polar and moderately polar organic solvents compared to less substituted triazines.

Table 1: Estimated Qualitative and Quantitative Solubility of this compound at 25°C

| Solvent Class | Solvent Example | Polarity Index | Estimated Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | 0.1, 2.4 | Sparingly Soluble to Soluble | The non-polar alkyl chains will interact favorably with these solvents. Toluene is expected to be a better solvent than hexane due to its ability to engage in π-π stacking with the triazine ring. |

| Polar Aprotic | Acetone, Acetonitrile | 5.1, 5.8 | Soluble to Very Soluble | These solvents can interact with the polar C-N bonds of the triazine ring without the competing hydrogen bonding that occurs in protic solvents. |

| Tetrahydrofuran (THF) | 4.0 | Soluble to Very Soluble | THF is a good solvent for many organic compounds and is expected to effectively solvate the molecule. | |

| Dichloromethane (DCM) | 3.1 | Soluble to Very Soluble | The moderate polarity and ability to form weak hydrogen bonds make DCM a good candidate for dissolving this compound. | |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Sparingly Soluble to Soluble | The ability of these solvents to hydrogen bond may be sterically hindered by the bulky tert-butyl groups, potentially limiting solubility compared to polar aprotic solvents. |

| Water | 10.2 | Insoluble | The large, hydrophobic tert-butyl groups are expected to make the compound poorly soluble in water, a characteristic common to many triazine herbicides.[5] |

Disclaimer: The values presented in Table 1 are estimations derived from the analysis of structurally similar compounds and fundamental chemical principles. For applications requiring precise solubility data, experimental verification is strongly recommended.

Factors Influencing Solubility

The dissolution of a solid in a liquid solvent is a complex process governed by thermodynamics. The primary factors influencing the solubility of this compound are:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the lattice energy of the solid solute and the energy required to disrupt solvent-solvent interactions. The varied nature of this compound (polar ring, non-polar side chains) means that solvents with a balanced polarity profile are likely to be most effective.

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[4] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome for dissolution to occur. The presence of hydrogen bonding between molecules in the solid state, as is common for amino-substituted triazines, can lead to higher lattice energies and lower solubility.[6]

-

Purity of the Compound: Impurities present in the solid can disrupt the crystal lattice, which may lead to an apparent increase in solubility. Conversely, certain impurities may decrease solubility.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a liquid solvent.[3]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial. The presence of excess solid is crucial to ensure that saturation is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantitative Analysis:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent in volumetric flasks.

-

Analyze the diluted solutions using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be generated using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

-

Calculate the concentration of the solute in the saturated solution from the analytical data.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related triazine herbicides provide essential guidance.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly with soap and water.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Hazard Identification (based on related compounds):

-

May cause skin irritation or an allergic skin reaction.[7]

-

Harmful if inhaled.[7]

-

May cause moderate eye irritation.[7]

-

Harmful if swallowed.[7]

Diagram 2: Logic for Safe Handling

Caption: Hierarchy of controls for safe handling.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is limited, the provided estimated solubility profile, based on its chemical structure and comparison with analogous compounds, offers a strong starting point for researchers. The detailed experimental protocol for the isothermal shake-flask method empowers users to determine precise solubility values tailored to their specific applications. Adherence to the outlined safety and handling procedures is paramount to ensure the well-being of laboratory personnel.

References

- Benchchem. An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents.

- ChemicalBook. This compound | 39605-42-0.

- ChemicalBook. This compound | 39605-42-0.

- Safety Data Sheet. (2007).

- PubMed. Solubility of triazine pesticides in pure and modified subcritical water.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine(5915-41-3).

- ResearchGate. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z′ = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(8) rings | Request PDF.

- PubMed. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine.

Sources

- 1. This compound | 39605-42-0 [chemicalbook.com]

- 2. This compound | 39605-42-0 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine(5915-41-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdms.telusagcg.com [cdms.telusagcg.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Bis(tert-butylamino)chloro-s-triazine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bis(tert-butylamino)chloro-s-triazine (N2,N4-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine). While primarily recognized as a significant impurity and degradation product of the herbicide Terbuthylazine, the s-triazine core of this molecule holds a privileged position in medicinal chemistry. This document delves into the synthetic pathways, reaction mechanisms, and safety considerations associated with this compound. Furthermore, it explores the broader context of the s-triazine scaffold in drug discovery, offering insights for researchers interested in the potential applications of this chemical class.

Introduction

This compound is a disubstituted chlorotriazine characterized by a symmetrical 1,3,5-triazine core. The triazine ring, an aromatic heterocycle with three nitrogen atoms, is electron-deficient, rendering the carbon atoms susceptible to nucleophilic attack. This inherent reactivity is the foundation of s-triazine chemistry and is pivotal to the synthesis of a diverse array of derivatives. Although this compound is most frequently encountered in the context of agrochemicals, the s-triazine scaffold is a recurring motif in a variety of biologically active compounds, including approved drugs.[1][2][3] This guide aims to bridge the gap between its current primary identification and its potential as a building block for novel chemical entities.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀ClN₅ | [4][5] |

| Molecular Weight | 257.76 g/mol | [4][5] |

| CAS Number | 39605-42-0 | [4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 189-191 °C | [6] |

| Boiling Point (Predicted) | 385.9 ± 25.0 °C | [6] |

| Density (Predicted) | 1.176 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.13 ± 0.10 | [6] |

| Solubility | Slightly soluble in Dichloromethane and DMSO | [6] |

| Stability | Hygroscopic | [6] |

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound is a classic example of the sequential nucleophilic aromatic substitution (SNAr) on a 1,3,5-triazine core, starting from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.[7]

The overall reaction is as follows:

The reaction proceeds in two stages. The first substitution of a chlorine atom on cyanuric chloride with tert-butylamine occurs at a low temperature (typically 0-5 °C). The introduction of the first amino group deactivates the ring slightly, requiring a higher temperature (often room temperature or gentle heating) for the second substitution to proceed efficiently.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine on the s-triazine ring proceeds via a two-step addition-elimination mechanism.[7]

-

Nucleophilic Attack: The nitrogen atom of the tert-butylamine acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the triazine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of Chloride: The aromaticity of the triazine ring is restored by the elimination of a chloride ion.

Chemical Reactivity and Stability

The remaining chlorine atom on this compound is less reactive than those on cyanuric chloride due to the electron-donating effect of the two amino groups. However, it can still undergo nucleophilic substitution under more forcing conditions (e.g., higher temperatures or with stronger nucleophiles).

The stability of chlorotriazine herbicides is known to be pH-dependent. In acidic conditions, hydrolysis of the C-Cl bond can occur, leading to the formation of the corresponding hydroxy-triazine.[2] The degradation of related chlorotriazine herbicides is also influenced by factors such as temperature and the presence of organic matter in the environment.[5][8]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. However, it is important to note that for bis-amino substituted triazines, the NMR spectra can be complex due to low solubility and the presence of rotational isomers, which can lead to broad peaks or multiple sets of signals.[9][10]

-

tert-Butyl Protons: A singlet integrating to 18 protons is expected for the two equivalent tert-butyl groups. The chemical shift would likely be in the range of 1.3-1.5 ppm.

-

Amine Protons: A broad singlet corresponding to the two N-H protons would be expected. Its chemical shift would be dependent on the solvent and concentration and could appear in the range of 5.0-7.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also predicted to be simple, with signals corresponding to the triazine ring carbons and the tert-butyl groups.

-

Triazine Ring Carbons: Three signals are expected for the carbon atoms of the triazine ring. The carbon bearing the chlorine atom would be the most deshielded, likely appearing in the range of 170-175 ppm. The two carbons attached to the amino groups would be expected to appear in the range of 165-170 ppm.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbon (around 50-55 ppm) and one for the methyl carbons (around 28-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretch: Absorptions in the 2850-2970 cm⁻¹ region due to the C-H stretching of the tert-butyl groups.

-

C=N Stretch (Triazine Ring): Strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the triazine ring stretching vibrations.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 800 cm⁻¹, corresponding to the C-Cl stretch.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 257 and 259 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Common fragmentation patterns for related amino-s-triazines involve the loss of alkyl groups from the amino substituents. A prominent fragmentation pathway would be the loss of a methyl group (M-15) or a tert-butyl group (M-57). Cleavage of the entire tert-butylamino group is also possible.

Relevance in Drug Discovery

While this compound itself is not a known therapeutic agent, the 1,3,5-triazine scaffold is a well-established "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives have been shown to possess a wide range of biological activities, including:

-

Anticancer: Several s-triazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[11][12][13][14]

-

Antimicrobial: The triazine core has been incorporated into molecules with antibacterial and antifungal properties.

-

Antiviral: Certain triazine derivatives have shown promise as antiviral agents.

-

Antimalarial: The triazine scaffold is found in some antimalarial drugs.[15]

The synthetic accessibility and the ability to introduce three points of diversity make the s-triazine core an attractive starting point for the generation of compound libraries for high-throughput screening. The remaining chlorine atom on this compound serves as a handle for further functionalization, allowing for the synthesis of a variety of trisubstituted triazines with potential biological activity.

Experimental Protocols

The following is a representative, non-optimized protocol for the synthesis of this compound based on general procedures for the synthesis of related compounds.[7][16][17] This protocol should be adapted and optimized by the user.

Synthesis of N2,N4-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine

Materials:

-

Cyanuric chloride (1.0 eq)

-

tert-Butylamine (2.2 eq)

-

Sodium carbonate (Na₂CO₃) (2.5 eq) or Diisopropylethylamine (DIPEA)

-

Acetone or Tetrahydrofuran (THF)

-

Water

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of tert-butylamine (1.1 eq) and sodium carbonate (1.25 eq) in water.

-

Add the tert-butylamine solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

-

In a separate beaker, prepare another solution of tert-butylamine (1.1 eq) and sodium carbonate (1.25 eq) in water.

-

Add this second solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety and Handling

This compound should be handled with the standard precautions for laboratory chemicals. While a specific Safety Data Sheet (SDS) is not widely available, the safety information for related chlorotriazine herbicides and cyanuric chloride provides guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[6]

-

Toxicity: The toxicity of this specific compound is not well-documented. However, related triazine herbicides can be harmful if swallowed or absorbed through the skin, and may cause eye irritation.[18]

Conclusion

This compound, while primarily known as an agrochemical-related compound, possesses a chemical structure that is of significant interest to medicinal chemists. Its synthesis via a controlled nucleophilic aromatic substitution on cyanuric chloride is a robust and scalable process. The s-triazine core is a versatile scaffold that has been successfully employed in the development of numerous therapeutic agents. This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, and it is hoped that this information will inspire further research into the potential applications of this and related compounds in drug discovery and development.

References

- Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos. PubMed.

- Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. King Saud University.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science.

- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv

- Chapter 3 – Structural characterization of triazines. University of Barcelona.

- Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines.

- This compound | 39605-42-0. ChemicalBook.

- SAFETY D

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.

- Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter.

- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.

-

N-tert-Butyl-6-chloro-N'-methyl-[1][9][11]triazine-2,4-diamine. PubChem.

- Synthesis and Characterizations of N2-(Aryl)-N4, N6- bis (6, 7-dichloro-1, 3-benzothiazol-2-yl)- 1, 3, 5- triazine-2, 4, 6-triamines as Biological Potent Agents.

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-. PubChem.

- Abiotic dealkylation and hydrolysis of

- 39605-42-0|N2,N4-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine. BLDpharm.

- N2,N4-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine. Sigma-Aldrich.

- Bis(tert-butylamino)chloro-s-t | TRC-B415145-100MG.

- (PDF) Synthesis and biological evaluation of novel s-triazine based aryl/heteroaryl entities: Design, rationale and comparative study.

- 1,3,5-[tris-piperazine]-triazine. Organic Syntheses.

- Synthesis and biological evaluation of s-triazine substituted polyamines as potential new anti-trypanosomal drugs. PubMed.

- Chapter 3 – Structural characterization of triazines.

- This compound | 39605-42-0. ChemicalBook.

- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

- 1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro-. PubChem.

- Structure of 6,8-di-tert-Butyl-10H-Phenoxazine and 2,6-di-tert-Butyl-4-(2-hydroxyphenylimino)Cyclohexa-2,5-dienone - Parent Representatives of the Series of Compounds of These Classes.

- 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.

- N-2-(Tert-butyl)-6-chloro-N-4-(4-methylphenyl)-1,3,5-triazine-2,4-diamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- This compound | 39605-42-0. ChemicalBook.

-

N-tert-Butyl-6-chloro-N'-methyl-[1][9][11]triazine-2,4-diamine. PubChem.

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-. PubChem.

- Crystal structure of N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine, C31H58ClN7 – Important intermediate of Chimassorb 119 synthesis.

- US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- QSAR Analysis of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine Derivatives; a Theoretical Study.

- 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI.

- Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxid

- 6-Chloro-2,4-diamino-1,3,5-triazine- 13 C 3. Sigma-Aldrich.

Sources

- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of s-triazine substituted polyamines as potential new anti-trypanosomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tdx.cat [tdx.cat]

- 11. Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]

- 13. Antitumor Activity of s-Triazine Derivatives: A Systematic Review [mdpi.com]

- 14. rsisinternational.org [rsisinternational.org]

- 15. mdpi.com [mdpi.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Substituted s-Triazines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,3,5-triazine, or s-triazine, is a symmetrical six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms.[1][2][3] This core structure serves as a versatile scaffold in a multitude of scientific disciplines, owing to its unique chemical properties and the ease with which it can be functionalized. This in-depth technical guide provides a comprehensive literature review of substituted s-triazines, designed for researchers, scientists, and drug development professionals. We will explore the fundamental synthetic strategies, delve into the diverse applications in medicinal chemistry, agriculture, and materials science, and provide practical, field-proven insights into the experimental choices and validation systems that underpin successful research and development in this area.

I. The s-Triazine Core: A Privileged Scaffold

The s-triazine ring is a planar, aromatic system that is electron-deficient due to the presence of three electronegative nitrogen atoms. This inherent electronic nature makes the carbon atoms susceptible to nucleophilic attack, a characteristic that is central to the synthesis of its diverse derivatives. The most common and economically viable starting material for the synthesis of substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[4][5][6] The three chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[5] This stepwise substitution is typically controlled by temperature, with the first substitution occurring at low temperatures (e.g., 0°C), the second at room temperature, and the third requiring elevated temperatures or reflux conditions.[5][7][8] This predictable reactivity allows for the precise construction of mono-, di-, and tri-substituted s-triazines with diverse functionalities.

II. Synthetic Methodologies: Building the s-Triazine Library

The cornerstone of s-triazine chemistry lies in the nucleophilic aromatic substitution (SNAr) of cyanuric chloride.[9] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled and stepwise synthesis of asymmetrically substituted triazines.[4]

Core Synthetic Principle: Temperature-Controlled Sequential Substitution

The differential reactivity of the chlorine atoms on the s-triazine ring at varying temperatures is the key to synthesizing a vast library of derivatives.

-

First Substitution (Monosubstitution): Typically carried out at 0-5°C. A wide variety of nucleophiles can be introduced at this stage.

-

Second Substitution (Disubstitution): Generally proceeds at room temperature.

-

Third Substitution (Trisubstitution): Requires higher temperatures, often refluxing in a suitable solvent.[8]

This sequential approach provides exceptional control over the final molecular architecture, enabling the synthesis of compounds with tailored properties.[5][10]

Experimental Protocol: Synthesis of a Trisubstituted s-Triazine Derivative